(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
JNYWVERKQKRXSL-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2 |
Canonical SMILES |
C1CC2COC1CN2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
- Lactam Formation : HPA undergoes intramolecular cyclization under acidic conditions to form a piperidinone lactam.
- Reductive Amination : The lactam is reduced to a secondary amine using catalytic hydrogenation (H₂, Pd/C).
- Lactone Intermediate Synthesis : The amine is converted to a bicyclic lactone via a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding a cis-diol lactone.
- Epimerization : Crystallization-induced diastereomer transformation (CIDT) selectively inverts stereocenters to generate the (1R,4R) configuration.
- Ti(OiPr)₄-Mediated Cyclization : Titanium isopropoxide facilitates an intramolecular SN2 ring closure, forming the bicyclic morpholine core.
Yield and Stereochemical Outcomes
This route achieves a 25% overall yield with >99% enantiomeric excess (ee) for the (1R,4R)-enantiomer. The Ti(OiPr)₄ step is critical for stereoretention, as the Lewis acid coordinates to the lactone oxygen, ensuring proper orbital alignment during ring closure.
Lactonization of Diastereomeric Precursors
A complementary approach, reported by Krishnamurthy et al. (2015), leverages diastereomeric resolution to access the (1R,4R) configuration. This method focuses on synthesizing a tert-butoxycarbonyl (Boc)-protected derivative, which can be deprotected to yield the target compound.
Reaction Sequence
- Diastereomer Formation : A cis-dihydroxy piperidine carboxylate is treated with 4 M HCl in 1,4-dioxane, inducing lactonization to form a bicyclic lactone.
- Boc Protection : The lactone is protected with di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).
- Crystallographic Resolution : The Boc-protected lactone is crystallized to isolate the (1R,4R)-diastereomer, confirmed via X-ray analysis.
Comparative Analysis of Methods
The HPA route is superior for large-scale production due to its higher yield and fewer purification steps. In contrast, the diastereomeric resolution method is advantageous for accessing derivatives with protective groups for further functionalization.
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the structure.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues: Heteroatom Position and Ring Size
The bicyclic framework of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane distinguishes it from related compounds through heteroatom placement and ring size. Key comparisons include:
2,5-Diazabicyclo[2.2.2]octane Derivatives :
- Structure : Contains two nitrogen atoms (2,5-diaza) in the [2.2.2] ring.
- Function : Designed as sigma-1 receptor ligands, with rigidification of piperazine analogs improving binding affinity by ~30-fold .
- Comparison : Replacing oxygen with nitrogen alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions.
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives :
- Structure : Smaller [2.2.1] ring with O and N heteroatoms.
- Function : Used in acetylated forms (e.g., 5-acetyl derivatives) as intermediates for glycine scaffolds .
- Comparison : The reduced ring size increases steric strain, affecting conformational flexibility and synthetic accessibility.
2-Azabicyclo[3.2.1]octane Derivatives :
- Structure : Larger [3.2.1] ring with one nitrogen atom.
- Function : Exhibits stereochemistry-dependent bioactivity; (1R,4R,5S)-enantiomers show superior cytotoxicity compared to (1S,4S,5R)-counterparts .
Table 1: Structural and Functional Comparison
Stereochemical and Functional Group Variations
Stereochemistry :
- The (1R,4R) configuration in the target compound enables intramolecular lactonization, which is sterically prohibited in trans-isomers .
- In 2-azabicyclo[3.2.1]octanes, pseudoenantiomeric (1R,4R,5S) derivatives exhibit higher bioactivity than (1S,4S,5R) analogs, highlighting stereochemical precision in drug design .
Functional Groups :
- Lactone vs. Hydroxyl : The lactone in this compound enhances metabolic stability compared to hydroxylated analogs like exo-2-azabicyclo[2.2.2]octan-6-ol, which require protective group strategies .
- Acetylated Derivatives : Acetylation of 2-oxa-5-azabicyclo[2.2.1]heptane introduces ketone functionality, enabling further derivatization for glycine-based scaffolds .
Q & A
Q. What synthetic strategies are used to prepare enantiomerically pure (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane?
The compound is synthesized via intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives under acidic conditions. Starting from enantiomerically pure precursors (e.g., cis-5-hydroxypipecolic acid), the reaction selectively forms the bicyclic lactone due to favorable stereoelectronic alignment. The trans-isomer does not cyclize, enabling straightforward separation via crystallization or chromatography . Key steps include:
- Acid-catalyzed cyclization (e.g., HCl in methanol).
- Isolation of the lactone by fractional crystallization.
- Confirmation of enantiopurity via chiral HPLC or X-ray crystallography.
Q. How is the absolute configuration of this compound determined?
The configuration is confirmed via X-ray crystallography using the Flack parameter, which evaluates chiral centers in the crystal lattice. For the title compound, the Flack parameter was calculated as 0.1(7) , supporting the (1R,4R) assignment. The starting material’s enantiopurity (retained during synthesis) further validates the configuration .
Q. What crystallographic data are critical for refining the structure of this compound?
The orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.6472(4) Å , b = 9.7084(4) Å , c = 12.2323(5) Å was used. Refinement with SHELXL-97 achieved R₁ = 0.030 and wR₂ = 0.081 . Key geometric parameters include:
| Bond/Parameter | Value (Å/°) |
|---|---|
| C–O (lactone) | 1.352(2) |
| C–N (bridge) | 1.471(2) |
| Torsion angle (O–C–C–N) | −57.69(10)° |
| Full data are deposited under CCDC 1062075 . |
Advanced Research Questions
Q. How does the bicyclic framework influence conformational stability and reactivity?
The [2.2.2] bicyclic system imposes rigid chair-like conformations, reducing ring strain compared to smaller analogs (e.g., [2.2.1]). Computational studies (DFT) reveal that substituents at bridgehead positions (e.g., tert-butyl in derivatives) enhance stability by minimizing steric clashes. The lactone oxygen participates in weak intramolecular C–H···O interactions, further stabilizing the structure .
Q. What challenges arise in resolving diastereomeric mixtures during synthesis?
Synthetic routes involving cis/trans diastereomers (e.g., 5-hydroxypipecolic acid precursors) require precise control of reaction conditions. Acidic lactonization selectively converts the cis-isomer, while the trans-isomer remains unreacted. Separation is achieved via:
Q. Can this compound serve as a bioisostere in drug design?
Yes. The bicyclo[2.2.2]octane system is explored as a saturated bioisostere for phenyl rings, improving solubility and reducing metabolic oxidation. For example, replacing aromatic moieties in protease inhibitors with this scaffold maintains target binding while enhancing pharmacokinetic properties .
Q. How do data contradictions in crystallographic refinement impact structural analysis?
Discrepancies in displacement parameters or bond lengths may arise from thermal motion or disorder. For the title compound:
- Anisotropic displacement ellipsoids (50% probability) were modeled for non-H atoms.
- H atoms were constrained using riding models.
- The Flack parameter’s uncertainty (±0.7) reflects limitations in absolute configuration determination for light-atom structures .
Methodological Guidance
Q. What software and protocols are recommended for X-ray analysis of similar bicyclic compounds?
Q. How can NMR spectroscopy differentiate between cis/trans isomers in synthetic intermediates?
Q. Tables for Reference
Q. Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell volume | 1145.66(8) ų |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.030 |
| wR₂ (all data) | 0.081 |
| CCDC deposition | 1062075 |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl/MeOH, 0°C → RT | 85 | 99 |
| H₂SO₄/EtOH, reflux | 72 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
